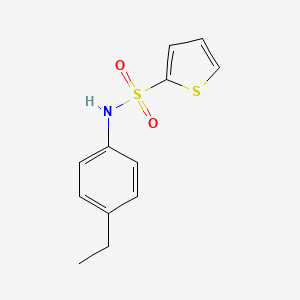

N-(4-ethylphenyl)-2-thiophenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of N-(4-ethylphenyl)-2-thiophenesulfonamide and related compounds involves multiple steps, including chlorination, condensation with aldehydes, and reactions with arenes. For example, the synthesis and properties of N-(2,2,2-Trichloroethyl)-2-thiophenesulfonamides were explored by Aizina et al. (2003), who detailed the chlorination of 2-thiophenesulfonamide and subsequent reactions that led to the formation of various derivatives (Aizina, Rozentsveig, Levkovskaya, & Mirskova, 2003).

Molecular Structure Analysis

The molecular structure of this compound and its analogs has been determined through various techniques, including X-ray crystallography. Al-Hourani et al. (2016) synthesized and determined the crystal structure of a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, highlighting the detailed molecular geometry and intermolecular interactions (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, Sharma, & Wuest, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives demonstrate their potential in various biochemical applications. For instance, compounds synthesized by Yamali et al. (2018) showed inhibition effects on acetylcholinesterase and carbonic anhydrase enzymes, indicating their relevance in designing novel inhibitors (Yamali, Gul, Ece, Taslimi, & Gulcin, 2018).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for the application and handling of this compound. Studies like those by Mohamed-Ezzat et al. (2023) provide insights into the crystal structure and intermolecular interactions, which are essential for understanding the compound's physical behavior (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and stability under different conditions, form a significant part of the compound's comprehensive analysis. Research on related sulfonamides, such as the work by Holmes et al. (1994) on 4-substituted 2-thiophenesulfonamides, reveals the compounds' inhibition potency and chemical stability, offering a window into the behavior of this compound (Holmes, Lee, Wijono, Weinkam, Wheeler, & Garst, 1994).

Mechanism of Action

Mode of Action

This compound acts as a potent inhibitor of the carbonic anhydrase isoenzymes. It binds to the enzymes, leading to a decrease in their activity . The inhibition is noncompetitive, meaning the compound binds to a site on the enzyme other than the active site, altering the enzyme’s shape and reducing its ability to bind to its substrate . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .

Biochemical Pathways

The inhibition of carbonic anhydrase isoenzymes by N-(4-ethylphenyl)thiophene-2-sulfonamide affects the carbon dioxide hydration pathway. This pathway is crucial for the transport of carbon dioxide from tissues to the lungs. By inhibiting carbonic anhydrase, the compound disrupts this pathway, potentially affecting processes like respiration and pH regulation .

Pharmacokinetics

The compound’s sulfonamide group is known to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of N-(4-ethylphenyl)thiophene-2-sulfonamide is the inhibition of carbonic anhydrase isoenzymes. This inhibition can lead to a decrease in the rate of carbon dioxide hydration, potentially affecting physiological processes like respiration and pH regulation .

Action Environment

The action, efficacy, and stability of N-(4-ethylphenyl)thiophene-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body. Additionally, factors like temperature and presence of other substances can affect the compound’s stability and its interaction with its target enzymes .

properties

IUPAC Name |

N-(4-ethylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-2-10-5-7-11(8-6-10)13-17(14,15)12-4-3-9-16-12/h3-9,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWSWZRINZFKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [2-(4,5-dimethoxy-2-{[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B4729301.png)

![3-(4-chlorophenyl)-4-{[(4-fluorophenyl)amino]carbonyl}-2-phenylisoxazolidine-5-carboxylic acid](/img/structure/B4729304.png)

![methyl 4-[(3-{4-[(benzylamino)sulfonyl]phenyl}propanoyl)amino]benzoate](/img/structure/B4729312.png)

![butyl 4-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4729314.png)

![6-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4729327.png)

![1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4729336.png)

![4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4729339.png)

![6-(2,4-dichlorophenyl)-3-methyl-7-[(1-methyl-1H-pyrazol-4-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4729355.png)

![7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4729368.png)

![2-{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4729383.png)